D-Prolinamide
Overview
Description
D-Prolinamide, also known as ®-pyrrolidine-2-carboxamide, is a compound with the molecular formula C5H10N2O . It has a molecular weight of 114.15 g/mol . It is used in laboratory chemicals and is not advised for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
D-Prolinamide can be synthesized through a biocatalytic one-pot transformation of acids into amides without substrate activation . This process involves the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent . The reaction, solvent, and enzyme engineering allowed obtaining high L-prolinamide concentrations .Molecular Structure Analysis
The IUPAC name for D-Prolinamide is (2R)-pyrrolidine-2-carboxamide . Its InChI is InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 . The Canonical SMILES is C1CC(NC1)C(=O)N and the Isomeric SMILES is C1CC@@HC(=O)N .Chemical Reactions Analysis
D-Prolinamide can be used in the synthesis of proline derivatives as efficient organocatalysts for aldol reaction on water .Physical And Chemical Properties Analysis
D-Prolinamide appears as a white to off-white crystalline powder . It is slightly soluble in water, but soluble in dimethyl sulfoxide, N,N-dimethylformamide, methanol, ethanol, and other organic solvents . It has a melting point of 99.0 to 103.0 °C .Scientific Research Applications
Organocatalysis : D-Prolinamide and its derivatives, such as substituted prolinamides or pyrrolidines, are used as organocatalysts in various reactions. Their immobilization procedures and applications in recoverable and reusable catalysts have been extensively studied (Gruttadauria, Giacalone, & Noto, 2008).
Asymmetric Aldol Reactions : Simple prolinamides have shown effectiveness in catalyzing direct asymmetric aldol reactions in both organic solvents and water, achieving high enantiomeric excess and diastereoselectivity (Fu et al., 2006).
Efficiency in Brine : Prolinamide-based organocatalysts have been synthesized and applied to direct asymmetric aldol reactions in brine, demonstrating high efficiency and selectivity (Jia et al., 2009).
Collagenase Inhibition : D-Prolinamide isomers have been studied for their potential as bacterial collagenase inhibitors. This research includes molecular docking analysis, indicating their role in protecting against inflammation and photoaging of the skin (Sundararaju, Chidambaram, & Narayanaswamy, 2019).
Synthetic Methods : A study presented a new method for synthesizing D-Prolinamide, offering a procedure with better yield and purity, suitable for industrial manufacture (Xu, 2005).
Chiral Resolution : Cu(II) complexes with L-Prolinamide have been utilized as chiral additives for the enantioseparations of dansyl amino acids by ligand exchange-capillary electrophoresis, showing different enantioselectivity depending on pH changes (Chen, Uchiyama, & Hobo, 2004).
Pharmacological Effects : A TRH analog, containing a prolinamide structure, demonstrated potent effects on the central nervous system, indicating potential for neurological applications (Miyamoto et al., 1981).
Anticancer Activities : Prolinamides have been investigated for their antimicrobial, cytotoxic, and anticancer activities. Some derivatives have shown promising results against various human carcinoma cell lines (Osinubi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2R)-pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNHYLEOZPXFW-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332253 | |
Record name | D-Prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Prolinamide | |
CAS RN |
62937-45-5 | |
Record name | (2R)-2-Pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62937-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prolinamide, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062937455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROLINAMIDE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF49N0MKS3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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